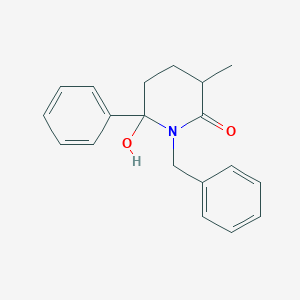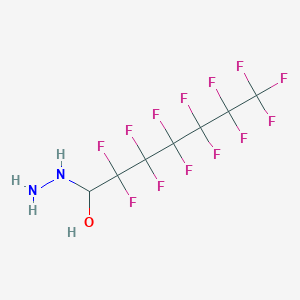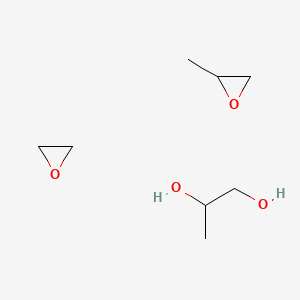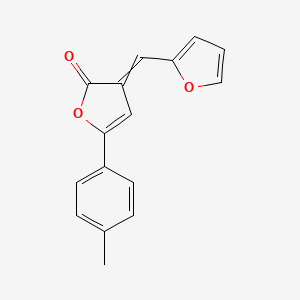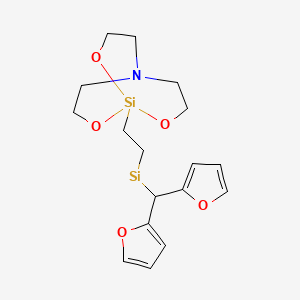
Cyclodoheptacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclodoheptacontane is a large cycloalkane with the molecular formula C₇₂H₁₄₄ . It is a member of the cycloalkane family, which consists of hydrocarbons with carbon atoms arranged in a ring structure. This compound is notable for its large ring size, containing 72 carbon atoms, making it a subject of interest in the study of molecular motion and crystallization behavior .
Métodos De Preparación
The synthesis of cyclodoheptacontane can be complex due to its large ring size. One common method involves the cyclization of long-chain alkanes under specific conditions. The preparation typically requires:
High dilution techniques: to favor intramolecular cyclization over intermolecular reactions.
Catalysts: such as strong acids or bases to facilitate the cyclization process.
Temperature control: to ensure the stability of the intermediate compounds.
Industrial production methods are less common due to the specialized nature of this compound, but they would likely involve similar principles with optimization for scale and yield.
Análisis De Reacciones Químicas
Cyclodoheptacontane, like other cycloalkanes, can undergo various chemical reactions:
Oxidation: It can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation can reduce this compound to form linear alkanes using catalysts such as palladium on carbon.
Substitution: Halogenation reactions can introduce halogen atoms into the ring, typically using reagents like chlorine or bromine under UV light.
The major products of these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Cyclodoheptacontane has several applications in scientific research:
Biology: Its unique structure makes it useful in the study of membrane models and the behavior of large ring compounds in biological systems.
Medicine: While not directly used in medicine, its derivatives and related compounds can be studied for potential therapeutic applications.
Industry: this compound can be used in the development of new materials with specific properties, such as high thermal stability and unique mechanical characteristics.
Mecanismo De Acción
The mechanism by which cyclodoheptacontane exerts its effects is primarily related to its physical and chemical properties. Its large ring structure allows for unique interactions with other molecules, influencing its behavior in various environments. The molecular targets and pathways involved are typically studied in the context of its interactions with other compounds and materials.
Comparación Con Compuestos Similares
Cyclodoheptacontane can be compared to other large ring cycloalkanes, such as:
These compounds share similar properties but differ in ring size and specific chemical behaviors. This compound’s uniqueness lies in its intermediate ring size, offering a balance between the properties of smaller and larger cycloalkanes.
Propiedades
Número CAS |
63217-76-5 |
|---|---|
Fórmula molecular |
C72H144 |
Peso molecular |
1009.9 g/mol |
Nombre IUPAC |
cyclodoheptacontane |
InChI |
InChI=1S/C72H144/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-50-52-54-56-58-60-62-64-66-68-70-72-71-69-67-65-63-61-59-57-55-53-51-49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-72H2 |
Clave InChI |
HNWUSCFMYDWTDW-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


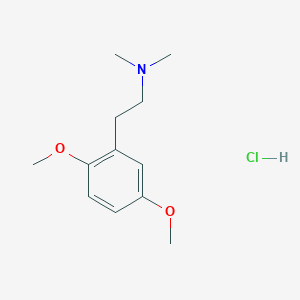
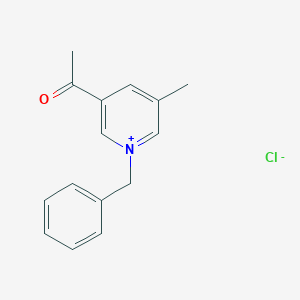
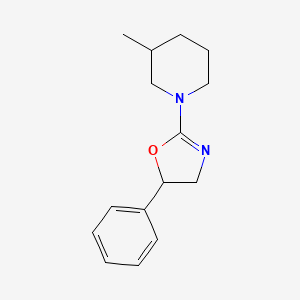
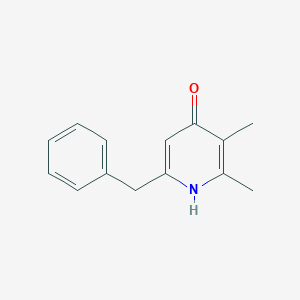
![(4R,4aR,7aR,12bS)-11-bromo-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14488328.png)


